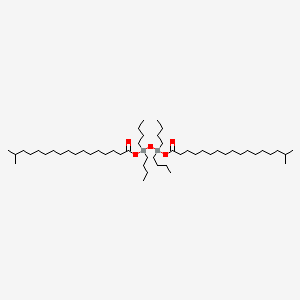

1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane

Beschreibung

1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane is an organometallic compound with the molecular formula C52H106O5Sn2. It is known for its unique structure, which includes two tin atoms bonded to butyl groups and esterified with oxoisooctadecyl groups.

Eigenschaften

CAS-Nummer |

94279-11-5 |

|---|---|

Molekularformel |

C52H106O5Sn2 |

Molekulargewicht |

1048.8 g/mol |

IUPAC-Name |

[dibutyl-[dibutyl(16-methylheptadecanoyloxy)stannyl]oxystannyl] 16-methylheptadecanoate |

InChI |

InChI=1S/2C18H36O2.4C4H9.O.2Sn/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;4*1-3-4-2;;;/h2*17H,3-16H2,1-2H3,(H,19,20);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |

InChI-Schlüssel |

LECUKTRGNBSAHL-UHFFFAOYSA-L |

Kanonische SMILES |

CCCC[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCC(C)C)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane typically involves the reaction of tetrabutyl distannoxane with oxoisooctadecyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a Lewis acid such as aluminum chloride. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the required purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.

Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various tin oxides, reduced tin compounds, and substituted organotin compounds .

Wissenschaftliche Forschungsanwendungen

1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry: It is used in the production of high-performance materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form stable complexes with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane

- 1,1,3,3-Tetrabutyl-1,3-bis((trichloroacetyl)oxy)distannoxane

- 1,1,3,3-Tetrabutyl-1,3-bis((1-oxooctadecyl)oxy)distannoxane

Uniqueness

1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane is unique due to its specific esterification with oxoisooctadecyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific interactions with biomolecules .

Biologische Aktivität

1,1,3,3-Tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane (CAS No. 94279-11-5) is a complex organotin compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and antiproliferative effects, and summarizes relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1,1,3,3-tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane is CHOSn, with a molecular weight of approximately 1048.82 g/mol. The compound is classified under specialty chemicals and is primarily used in various industrial applications due to its unique chemical properties.

Antimicrobial Activity

Research indicates that organotin compounds exhibit significant antimicrobial properties. In particular, studies have shown that organotin derivatives can inhibit the growth of a variety of bacteria and fungi. For instance:

- A study demonstrated that certain organotin compounds displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative used .

- The structural modifications in organotin compounds can enhance their biological activity. For example, the presence of long-chain fatty acids in the structure may improve membrane permeability and interaction with microbial cells .

Antiproliferative Effects

The antiproliferative effects of 1,1,3,3-tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane have been explored in various cancer cell lines:

- In vitro studies have indicated that this compound can inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC values observed were approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

- The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which may be mediated by the generation of reactive oxygen species (ROS) .

Study on Antimicrobial Efficacy

A case study focused on the antimicrobial efficacy of various organotin compounds found that those with longer alkyl chains exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted that 1,1,3,3-tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)distannoxane showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

Research on Cancer Cell Lines

Another research project investigated the antiproliferative effects of this compound on different cancer cell lines. The findings indicated that exposure to varying concentrations led to significant reductions in cell viability. Flow cytometry analyses revealed an increase in early apoptotic cells upon treatment with this compound .

Data Summary

| Activity | Tested Organisms/Cell Lines | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 32 - 128 µg/mL | Effective against both Gram-positive and Gram-negative bacteria |

| Antiproliferative | HeLa | IC50 = 226 µg/mL | Induces apoptosis and cell cycle arrest |

| A549 | IC50 = 242.52 µg/mL | Mechanism involves ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.